N-(2-ethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-(2-ethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N5O2S and its molecular weight is 421.52. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis and Herbicide Study
A study by Latli and Casida (1995) on the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener demonstrates the significance of chemical synthesis techniques in understanding the metabolism and mode of action of herbicides. This research highlights the broader field of agricultural chemistry where such compounds may find application in the development of new herbicides and safeners [Latli & Casida, 1995].
Chemoselective Acetylation in Drug Synthesis
Magadum and Yadav (2018) investigated the chemoselective acetylation of 2-aminophenol using immobilized lipase, showcasing the importance of selective synthesis methods in creating pharmaceutical intermediates. This underscores the potential application of the compound in the synthesis of complex molecules for drug development [Magadum & Yadav, 2018].
Anion Coordination Chemistry
Research by Kalita and Baruah (2010) on different spatial orientations of amide derivatives in anion coordination emphasizes the compound's potential application in the field of supramolecular chemistry. This could involve the development of novel materials or sensors based on the unique binding capabilities of such compounds [Kalita & Baruah, 2010].
Comparative Metabolism in Herbicides
A study by Coleman et al. (2000) compared the metabolism of chloroacetamide herbicides in human and rat liver microsomes, illustrating the relevance of such compounds in toxicological studies and environmental health research. This suggests potential research applications in assessing the environmental and health impacts of related compounds [Coleman et al., 2000].
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-3-27-21(16-13-23-17-10-6-5-9-15(16)17)25-26-22(27)30-14-20(28)24-18-11-7-8-12-19(18)29-4-2/h5-13,23H,3-4,14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSDHFQAJRCIST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OCC)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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